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For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The clinical development of BIA 10-2474 was terminated following a

tragic incident during a Phase I clinical trial in 2016, which resulted in one fatality and severe

neurological symptoms in four other participants. This document serves as a technical

summary of the publicly available pharmacological data for informational and research

purposes.

Introduction
BIA 10-2474 is an experimental, long-acting inhibitor of Fatty Acid Amide Hydrolase (FAAH), an

enzyme responsible for the degradation of endocannabinoids, most notably anandamide.[1] By

inhibiting FAAH, BIA 10-2474 was designed to increase the levels of endogenous anandamide,

thereby potentiating its effects on the endocannabinoid system.[1][2] The intended therapeutic

applications included the management of pain, anxiety, and other neurological disorders.[1][2]

The compound's development was halted due to severe neurotoxicity observed in a Phase I

clinical trial.[1][3]

Mechanism of Action
BIA 10-2474 acts as a potent, irreversible inhibitor of FAAH.[1][4] The molecule contains an

electrophilic imidazole urea moiety that is believed to form a covalent bond with a nucleophilic

serine residue in the active site of the FAAH enzyme.[4] This irreversible inhibition leads to a
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prolonged elevation of anandamide and other fatty acid amides, which are substrates of FAAH.

[5]
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Caption: Mechanism of FAAH inhibition by BIA 10-2474.

Quantitative Pharmacological Data
The following tables summarize the available quantitative data for BIA 10-2474.

Table 1: In Vitro and Ex Vivo Potency of BIA 10-2474
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Target Assay System Species IC50 / ED50 Reference(s)

FAAH
HEK293T cells

(recombinant)
Human 4.9 nM (IC50) [6][7]

FAAH
Rat brain

homogenate
Rat

1.1 - 1.7 µM

(IC50)
[2]

FAAH Mouse brain Mouse
13.5 µg/kg

(ED50)
[5]

FAAH Mouse liver Mouse 6.2 µg/kg (ED50) [5]

FAAH
Rat brain

(cerebellum)
Rat

52 µg/kg (IC50,

ex vivo)
[8]

FAAH Rat brain (cortex) Rat
68 µg/kg (IC50,

ex vivo)
[8]

FAAH
Rat brain

(hypothalamus)
Rat

71 µg/kg (IC50,

ex vivo)
[8]

FAAH
Rat brain (rest of

brain)
Rat

67 µg/kg (IC50,

ex vivo)
[8]

Table 2: Off-Target Activity of BIA 10-2474
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Off-Target
Enzyme

Assay System Species IC50 Reference(s)

FAAH2 Not specified Not specified 0.4 µM [6][7]

α/β-hydrolase

domain-

containing

protein 6

(ABHD6)

Not specified Not specified 0.081 µM [6][7]

Carboxylesteras

e 2 (CES2)
Not specified Not specified 2 µM [6][7]

Patatin-like

phospholipase

domain 6

(PNPLA6)

Not specified Not specified 11 µM [6][7]

α/β-hydrolase

domain

containing 11

(ABHD11)

Rat Rat Not specified [5]

Phospholipase

A2 group VI

(PLA2G6)

Rat Rat Not specified [5]

Phospholipase

A2 group XV

(PLA2G15)

Rat Rat Not specified [5]

Androgen-

induced protein 1
Rat Rat Not specified [5]

Table 3: Pharmacokinetic Parameters of BIA 10-2474
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Species Dose Route
T1/2 (half-
life)

Key
Observatio
ns

Reference(s
)

Rat Not specified Oral 45 hours - [1]

Rat Not specified IV 4 hours - [1]

Dog Not specified Oral 104 hours - [1]

Dog Not specified IV 52 hours - [1]

Human

Single

Ascending

Dose (0.25-

100 mg)

Oral
4.51 - 9.28

hours

Well

tolerated.
[9]

Human

Multiple

Ascending

Dose (2.5-50

mg, 10 days)

Oral
8 - 10 hours

(Day 10)

Non-linear

pharmacokin

etics at 40-

100 mg,

suggesting

saturation of

elimination

pathways.

Severe

neurotoxicity

at 50 mg.

[1][9]

Experimental Protocols
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling was utilized to identify the on-target and off-target interactions of

BIA 10-2474 in human cells and tissues.[4]

Objective: To determine the protein interaction landscape of BIA 10-2474.

Methodology:
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Cell/Tissue Lysate Preparation: Human cell lines or tissue homogenates were prepared in a

suitable lysis buffer.

Inhibitor Incubation: Aliquots of the proteome were incubated with varying concentrations of

BIA 10-2474 or a vehicle control (e.g., DMSO) for a specified time at 37°C.

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as

fluorophosphonate-tetramethylrhodamine (FP-TMR), was added to the samples to label the

remaining active serine hydrolases.

SDS-PAGE and Gel Imaging: The labeled proteins were separated by SDS-PAGE. The gel

was then scanned using a fluorescence scanner to visualize the protein-probe adducts. A

reduction in fluorescence intensity in the inhibitor-treated lanes compared to the control

indicates target engagement.

In-gel Digestion and Mass Spectrometry: For identification of targets, protein bands of

interest were excised from the gel, subjected to in-gel tryptic digestion, and the resulting

peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The MS data was searched against a protein database to identify the proteins

that were inhibited by BIA 10-2474.
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Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Preclinical Toxicology Studies
Comprehensive toxicology studies were conducted in four animal species: mouse, rat, dog,

and monkey.[3][10][11]

Objective: To assess the safety profile of BIA 10-2474 prior to human clinical trials.

Methodology:
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Dose Range Finding Studies: Initial studies to determine the maximum tolerated dose

(MTD).

Repeat-Dose Toxicity Studies: Animals were administered BIA 10-2474 daily for extended

periods (e.g., 4, 13, and 26 weeks) at various dose levels.

Toxicokinetic Analysis: Blood samples were collected at various time points to determine the

pharmacokinetic profile of BIA 10-2474 and its metabolites.

Clinical Observations: Animals were monitored for any clinical signs of toxicity.

Pathology: At the end of the study, a full necropsy and histopathological examination of

tissues were performed.

Summary and Conclusion
BIA 10-2474 is a potent, irreversible inhibitor of FAAH with a complex pharmacological profile.

While it demonstrated high potency for its intended target, it also exhibited off-target activity

against several other lipases.[5][6][7] The preclinical toxicology studies did not predict the

severe neurotoxicity observed in humans at a dose of 50 mg/day for 10 days.[3] The non-linear

pharmacokinetics at higher doses in the clinical trial suggest that saturation of metabolic

pathways may have led to the accumulation of the parent compound or a toxic metabolite,

potentially contributing to the adverse events.[1] The tragic outcome of the BIA 10-2474 clinical

trial underscores the critical importance of thorough preclinical characterization of off-target

activities and careful dose-escalation strategies in first-in-human studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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